[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride
CAS No.: 1982608-63-8
Cat. No.: VC2736683
Molecular Formula: C17H19ClN2O
Molecular Weight: 302.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1982608-63-8 |
|---|---|
| Molecular Formula | C17H19ClN2O |
| Molecular Weight | 302.8 g/mol |
| IUPAC Name | [4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C17H18N2O.ClH/c1-11(2)14-7-8-16-15(9-14)19-17(20-16)13-5-3-12(10-18)4-6-13;/h3-9,11H,10,18H2,1-2H3;1H |
| Standard InChI Key | WLRJMTPTEGFJNO-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN.Cl |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN.Cl |
Introduction
Chemical Properties and Structure
Molecular Structure and Basic Properties
[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride possesses a complex molecular structure with the chemical formula C17H19ClN2O and a molecular weight of 302.8 g/mol. The parent compound before salt formation, [4-(5-isopropyl-1,3-benzoxazol-2-yl)benzyl]amine, has a molecular formula of C17H18N2O and a molecular weight of 266.34 g/mol. The hydrochloride salt formation enhances water solubility and stability, making it more suitable for various research applications.
The core of this compound features a benzoxazole ring system—a heterocyclic structure containing a benzene ring fused to an oxazole ring. This structure is further elaborated with an isopropyl group at the 5-position of the benzoxazole and a benzylamine group connected to the 2-position. The amine group is protonated and paired with a chloride counterion in the hydrochloride salt form.
Physical Characteristics
While detailed physical data for this specific compound is limited in the available literature, typical benzoxazole derivatives share certain physical characteristics. These compounds are generally crystalline solids at room temperature with varying colors from white to pale yellow. The hydrochloride salt formation typically increases water solubility compared to the free base form while maintaining stability in solid state.
Structural Comparison with Related Compounds
Several structurally related compounds provide context for understanding [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride. One such compound is 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine, which similarly features an isopropyl-substituted benzoxazole core but differs in the position and nature of the amine-containing group. Another related compound is (4-(Oxazol-5-yl)phenyl)methanamine hydrochloride, which has a simpler oxazole ring rather than the fused benzoxazole structure, but similarly features an amine-containing group and exists as a hydrochloride salt .
Table 1: Comparison of [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride | C17H19ClN2O | 302.8 | Benzoxazole with isopropyl at 5-position, benzylamine at 2-position, hydrochloride salt |
| 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine | C16H16N2O | 252.31 | Benzoxazole with isopropyl at 5-position, phenylamine at 3-position |
| (4-(Oxazol-5-yl)phenyl)methanamine hydrochloride | C10H11ClN2O | 210.66 | Simple oxazole ring, phenylmethanamine group, hydrochloride salt |
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride likely follows strategies similar to those used for related benzoxazole derivatives. Based on established methods for benzoxazole synthesis, potential routes may include:
A multi-step synthesis beginning with the formation of the benzoxazole core through the cyclization of appropriately substituted starting materials. This typically involves the reaction of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions or with coupling reagents. For this specific compound, 2-amino-4-isopropylphenol would be a likely precursor for the benzoxazole portion.
Research Applications
Applications in Organic Synthesis
[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride has potential applications as a building block in organic synthesis, particularly for the creation of more complex molecules with specific functional properties. The presence of both the benzoxazole and amine functionalities provides multiple sites for further chemical modifications and derivatization.
Similar benzoxazole derivatives have been utilized as intermediates in the synthesis of compounds with applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The specific arrangement of functional groups in [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride may make it particularly valuable for certain synthetic pathways requiring both the heterocyclic benzoxazole core and the reactive amine functionality.
Material Science Applications
Benzoxazole derivatives have applications in material science, particularly in the development of dyes, pigments, and functional materials. The specific electronic properties of the benzoxazole core, combined with the other functional groups present in [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride, may make it useful in the development of materials with specific optical, electronic, or other physical properties.
Comparative Analysis with Related Benzoxazole Derivatives
Structure-Activity Relationships
Understanding the structure-activity relationships of benzoxazole derivatives provides insight into the potential properties and applications of [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride. The position and nature of substituents on the benzoxazole core significantly influence the compound's chemical reactivity, biological activity, and physical properties.
The isopropyl group at the 5-position likely confers increased lipophilicity and may influence the compound's interaction with biological targets. The positioning of the benzylamine group at the 2-position of the benzoxazole ring creates a specific electronic and spatial arrangement that distinguishes this compound from others in its class, potentially leading to unique activity profiles.
Comparison with Other Benzoxazole Derivatives
When compared to 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine, [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride differs in the position and nature of the amine-containing group. This structural difference likely results in distinct chemical properties and biological activities. The addition of the methylene bridge in the benzylamine group of [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride introduces greater flexibility compared to the direct attachment of the amine to the phenyl ring in 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine.
Similarly, when compared to (4-(Oxazol-5-yl)phenyl)methanamine hydrochloride, the presence of the fused benzene ring in the benzoxazole structure of [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride creates a more extended aromatic system with different electronic properties . These structural differences likely influence the compounds' interactions with various molecular targets and their potential applications.
Table 2: Potential Activity Comparison Based on Structural Features
| Compound | Key Structural Features | Potential Impact on Activity |
|---|---|---|
| [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride | Benzoxazole with flexible benzylamine group | Enhanced binding to larger target sites, potentially increased cell permeability |
| 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine | Directly attached phenylamine group | More rigid structure, potentially different binding profile |
| (4-(Oxazol-5-yl)phenyl)methanamine hydrochloride | Simpler oxazole ring system | Different electronic properties, potentially altered interaction with targets |
Future Research Directions
Gaps in Current Knowledge
The available literature reveals several knowledge gaps regarding [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride. These include detailed characterization of its physical properties, comprehensive evaluation of its biological activities, and exploration of its potential applications in various fields. Addressing these gaps represents important directions for future research.
Technological Applications
The unique structural features of [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride may make it valuable in various technological applications. These could include its use as a component in sensor technologies, where the specific molecular recognition properties of the compound could be leveraged, or in the development of new materials with tailored properties for specific applications.
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